(R)-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid
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Overview
Description
®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydronaphthalene core, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid typically involves multiple steps, including the formation of the tetrahydronaphthalene core, the introduction of the pivaloyloxy group, and the final coupling with the phenylacetic acid moiety. The reaction conditions often require the use of catalysts, protecting groups, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that minimize the number of steps and maximize the overall yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pivaloyloxy group can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the pivaloyloxy group can produce a deprotected alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for investigating binding affinities and conformational changes in proteins and nucleic acids.
Medicine
In medicinal chemistry, ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid may serve as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities can be explored through structure-activity relationship (SAR) studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism of action of ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid
- 2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid
Uniqueness
The uniqueness of ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid lies in its specific stereochemistry and functional groups The ®-configuration imparts distinct biological and chemical properties compared to its (S)-enantiomer
Properties
Molecular Formula |
C33H39NO5 |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
2-[4-[[2-[(2R)-6-(2,2-dimethylpropanoyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl]-N-ethyl-5-methoxyanilino]methyl]phenyl]acetic acid |
InChI |
InChI=1S/C33H39NO5/c1-6-34(21-23-9-7-22(8-10-23)17-31(35)36)30-20-27(38-5)15-16-29(30)26-12-11-25-19-28(14-13-24(25)18-26)39-32(37)33(2,3)4/h7-10,13-16,19-20,26H,6,11-12,17-18,21H2,1-5H3,(H,35,36)/t26-/m1/s1 |
InChI Key |
NQAWNYJOENBKMC-AREMUKBSSA-N |
Isomeric SMILES |
CCN(CC1=CC=C(C=C1)CC(=O)O)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)OC(=O)C(C)(C)C |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)CC(=O)O)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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